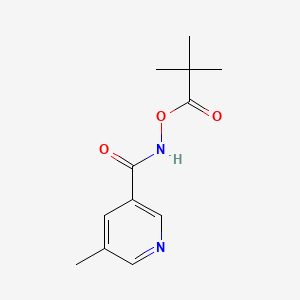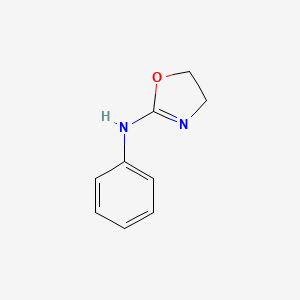
Methyl 3-bromo-5-tert-butyl-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate is an organic compound belonging to the class of benzoates. This compound is characterized by the presence of a bromine atom at the third position, a tert-butyl group at the fifth position, and a methoxy group at the second position on the benzoate ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate typically involves the bromination of a precursor compound followed by esterification. One common method is the bromination of 3-tert-butyl-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and an acid catalyst to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-5-(tert-butyl)-2-methoxybenzoic acid.
Reduction: Formation of 3-bromo-5-(tert-butyl)-2-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The methoxy group may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- Methyl 3-chloro-5-(tert-butyl)-2-methoxybenzoate
- Methyl 3-fluoro-5-(tert-butyl)-2-methoxybenzoate
- Methyl 3-iodo-5-(tert-butyl)-2-methoxybenzoate
Comparison: Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-tert-butyl-2-methoxybenzoate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)8-6-9(12(15)17-5)11(16-4)10(14)7-8/h6-7H,1-5H3 |
Clave InChI |
UZZQQWFMJQWCCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


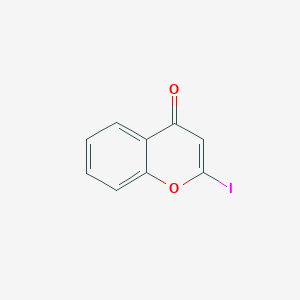
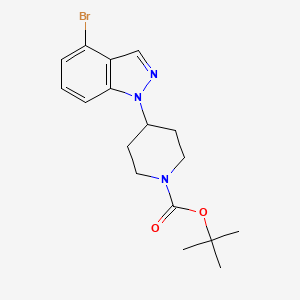
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)
![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
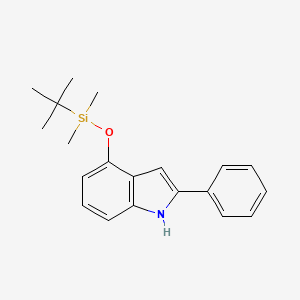

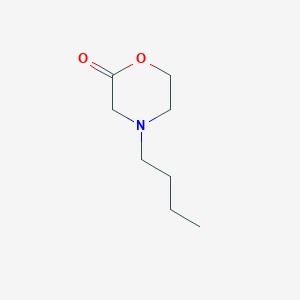
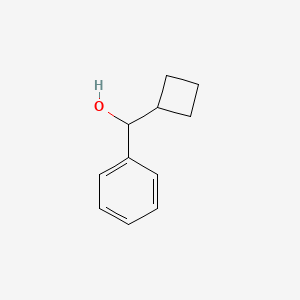
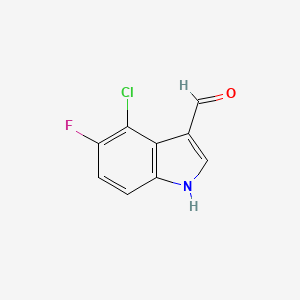
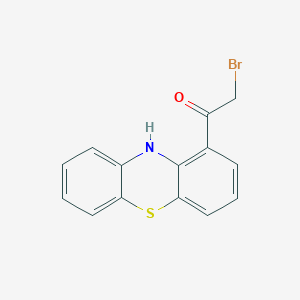
![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)
![4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol](/img/structure/B13989200.png)
